Aclonifen
Aclonifen
Aclonifen is a primary amino compound that is aniline in which the phenyl group has been substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively. A protoporphyrinogen oxidase (PPO) inhibitor, it is used as a herbicide against a broad range of weeds in a wide range of crops. It has a role as a herbicide, an agrochemical, an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a carotenoid biosynthesis inhibitor. It is a member of monochlorobenzenes, an aromatic ether, a C-nitro compound, a substituted aniline and a primary amino compound.
Brand Name:
Vulcanchem
CAS No.:
74070-46-5
VCID:
VC0195272
InChI:
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2
SMILES:
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl
Molecular Formula:
C12H9ClN2O3
Molecular Weight:
264.66 g/mol
Aclonifen
CAS No.: 74070-46-5
Impurities
VCID: VC0195272
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
Purity: > 95%
CAS No. | 74070-46-5 |
---|---|
Product Name | Aclonifen |
Molecular Formula | C12H9ClN2O3 |
Molecular Weight | 264.66 g/mol |
IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline |
Standard InChI | InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 |
Standard InChIKey | DDBMQDADIHOWIC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Appearance | Yellow to Dark Yellow Solid |
Melting Point | 81-82 °C |
Description | Aclonifen is a primary amino compound that is aniline in which the phenyl group has been substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively. A protoporphyrinogen oxidase (PPO) inhibitor, it is used as a herbicide against a broad range of weeds in a wide range of crops. It has a role as a herbicide, an agrochemical, an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a carotenoid biosynthesis inhibitor. It is a member of monochlorobenzenes, an aromatic ether, a C-nitro compound, a substituted aniline and a primary amino compound. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 9.44e-06 M |
Synonyms | 2-Chloro-6-nitro-3-phenoxyaniline; 2-Chloro-6-nitro-3-phenoxybenzenamine; Bandren; Bandur; |
Vapor Pressure | 1.20e-07 mmHg |
PubChem Compound | 92389 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume